

ACBI1 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	ACBI1	
Cat. No.:	B12374811	Get Quote

Application Notes and Protocols for ACBI1

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, cell-permeable, and cooperative PROTAC (Proteolysis Targeting Chimera) degrader that targets the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, ACBI1 mediates the ubiquitination and subsequent proteasomal degradation of these target proteins. [4] This leads to anti-proliferative effects and the induction of apoptosis in cancer cells dependent on these proteins, making ACBI1 a valuable chemical tool for studying the function of the BAF complex and for potential therapeutic development.[5][6][7]

This document provides detailed information on the solubility of **ACBI1** and protocols for its preparation and use in key experiments.

Physicochemical and Efficacy Data

Quantitative data for **ACBI1** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of ACBI1



Property	Value	Reference
Molecular Weight	936.10 g/mol	[1][7]
Chemical Formula	C49H58FN9O7S	[1][7]
CAS Number	2375564-55-7	[1][7]

Table 2: In Vitro Degradation Efficacy (DC50)

Target	Cell Line	DC50 (nM)	Incubation Time	Reference
SMARCA2	MV-4-11	6	18 h	[1][2][5]
SMARCA4	MV-4-11	11	18 h	[1][2][5]
PBRM1	MV-4-11	32	18 h	[1][2][5]
SMARCA2	NCI-H1568	3.3	18 h	[5][8]
PBRM1	NCI-H1568	15.6	18 h	[5][8]

Table 3: Anti-proliferative Activity (IC50)

Cell Line	IC50 (nM)	Incubation Time	Reference
MV-4-11	29	7 days	[5][6]
SK-MEL-5	77	3 days	[5]
NCI-H1568	68	Not Specified	[6]

Solubility and Stock Solution Preparation

Proper dissolution and storage of **ACBI1** are critical for obtaining reliable and reproducible experimental results.

Table 4: Solubility of ACBI1



Solvent	Solubility	Notes	Reference
DMSO	100 mg/mL (106.82 mM)	Use fresh, moisture- free DMSO. Sonication can aid dissolution.	[1][2]
Ethanol	2 mg/mL (2.13 mM)	[1][9]	
Water	Insoluble	[1][9]	_

Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)

Materials:

- ACBI1 powder
- Anhydrous/fresh DMSO
- Sterile microcentrifuge tubes

Procedure:

- Calculate the required amount of ACBI1 and DMSO. For 1 mL of 10 mM stock solution, use
 0.936 mg of ACBI1 (Molecular Weight: 936.10).
- Weigh the **ACBI1** powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of fresh DMSO to the tube.
- Vortex thoroughly to dissolve the compound. If needed, gentle warming or sonication can be used to aid dissolution.[2][6]
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.



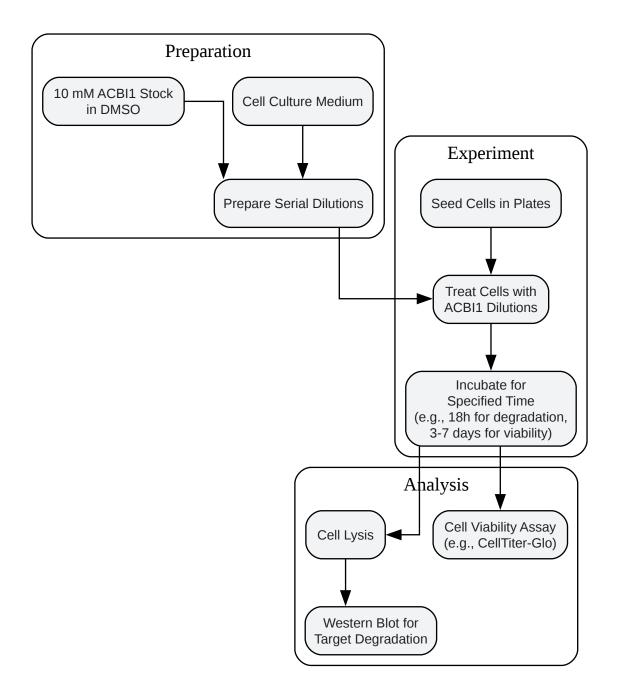


• Storage: Store the stock solution at -80°C for up to one year or at -20°C for up to one month. [1][6]

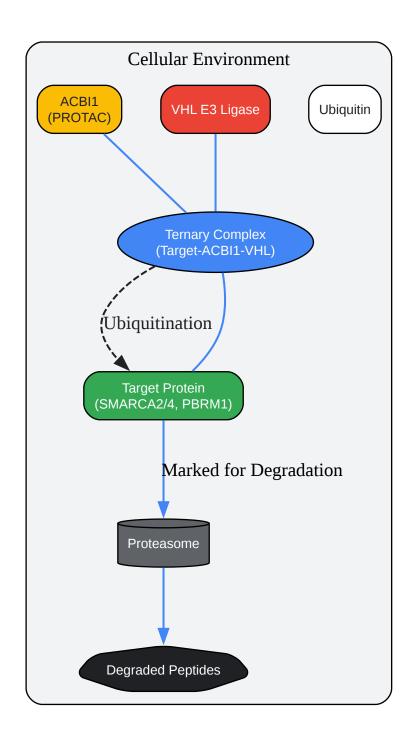
Experimental Protocols Protocol 2: In Vitro Cell-Based Assays (e.g., Degradation or Viability Assays)

Workflow for In Vitro Experiments









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